molecular formula C8H13NO B6259910 octahydroindolizin-2-one CAS No. 14174-79-9

octahydroindolizin-2-one

Cat. No.: B6259910
CAS No.: 14174-79-9
M. Wt: 139.2
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Description

Octahydroindolizin-2-one is a heterocyclic organic compound with a unique structure that includes a nitrogen atom within a bicyclic framework

Mechanism of Action

Target of Action

Octahydroindolizin-2-one primarily targets the Cell division protein ZipA and its homolog in Escherichia coli (strain K12) and Shigella flexneri . These proteins play a crucial role in bacterial cell division, making them potential targets for antibacterial drugs.

Mode of Action

It is known that it interacts with the cell division protein zipa, potentially disrupting the normal cell division process .

Biochemical Pathways

It is known that the compound interacts with the cell division protein zipa, which is involved in the cell division process of bacteria . This suggests that this compound may affect the bacterial cell division pathway, leading to downstream effects such as inhibited bacterial growth.

Pharmacokinetics

It is known that the compound is a small molecule , which typically allows for good absorption and distribution within the body.

Result of Action

Given its interaction with the cell division protein zipa, it is likely that the compound inhibits bacterial cell division, potentially leading to the death of bacterial cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Octahydroindolizin-2-one can be synthesized through several methods. One common approach involves the reduction of indolizine derivatives. For instance, the reduction of indolizine using hydrogenation techniques can yield this compound . Another method involves the cyclization of appropriate precursors under specific conditions, such as using palladium-catalyzed reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, often utilizing catalysts like palladium or platinum to facilitate the reduction reactions .

Chemical Reactions Analysis

Types of Reactions

Octahydroindolizin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in organic synthesis and pharmaceutical applications .

Scientific Research Applications

Octahydroindolizin-2-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its fully saturated bicyclic structure, which imparts distinct chemical properties and reactivity compared to its unsaturated counterparts. This saturation also influences its biological activity, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

14174-79-9

Molecular Formula

C8H13NO

Molecular Weight

139.2

Purity

95

Origin of Product

United States

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